molecular formula C22H23N5O5 B2974805 2-(4-Hydroxyphenyl)-5-methyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 539814-69-2

2-(4-Hydroxyphenyl)-5-methyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2974805
CAS No.: 539814-69-2
M. Wt: 437.456
InChI Key: IQPRHMNERVFULF-UHFFFAOYSA-N
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Description

2-(4-Hydroxyphenyl)-5-methyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (CAS 539814-69-2) is a chemical compound with the molecular formula C22H23N5O5 and a molecular weight of 437.4 g/mol . This specialized small molecule features a complex 4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine core structure, which is a privileged scaffold in medicinal chemistry known for its diverse biological activities. The molecule is further substituted with a 4-hydroxyphenyl group at the 2-position and a 3,4,5-trimethoxyphenyl group at the 7-position, along with a carboxamide functionality at the 6-position . The presence of both the triazolopyrimidine core and the trimethoxyphenyl moiety, a group observed in compounds with various bioactivities, makes this molecule a valuable intermediate for drug discovery research . It is suited for use in high-throughput screening campaigns, structure-activity relationship (SAR) studies, and as a building block for the development of novel therapeutic agents. Researchers can utilize this compound in biochemical assays to explore potential applications in oncology, inflammation, and other disease areas. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(4-hydroxyphenyl)-5-methyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O5/c1-11-17(20(23)29)18(13-9-15(30-2)19(32-4)16(10-13)31-3)27-22(24-11)25-21(26-27)12-5-7-14(28)8-6-12/h5-10,18,28H,1-4H3,(H2,23,29)(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQPRHMNERVFULF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)C3=CC=C(C=C3)O)N1)C4=CC(=C(C(=C4)OC)OC)OC)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-Hydroxyphenyl)-5-methyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (CAS No. 539814-69-2) belongs to a class of triazolo-pyrimidine derivatives that have garnered attention for their potential biological activities, particularly in cancer therapy and as inhibitors of various cellular pathways. This article reviews the biological activities attributed to this compound, focusing on its anticancer properties and mechanisms of action.

Chemical Structure

The molecular structure of the compound is characterized by the presence of a triazolo-pyrimidine core with hydroxyl and methoxy substituents that may influence its biological activity. The structural formula is represented as follows:

C20H22N4O5\text{C}_{20}\text{H}_{22}\text{N}_4\text{O}_5

Biological Activity Overview

Research indicates that compounds within the triazolo-pyrimidine family exhibit a range of biological activities including:

  • Anticancer Activity : Several studies have demonstrated that this compound can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
  • Tubulin Polymerization Inhibition : Similar compounds have shown potential as inhibitors of tubulin polymerization, which is crucial for cancer cell division.

Anticancer Mechanisms

The anticancer properties of this compound are primarily attributed to its ability to interfere with critical signaling pathways involved in cell growth and survival.

Key Findings from Research

  • Cell Line Studies :
    • The compound has been shown to effectively inhibit the growth of breast cancer cells (MCF-7) with an IC50 value of approximately 3.91 μM .
    • In colorectal cancer models (HCT-116), it exhibited an IC50 value of 0.53 μM and induced G2/M phase arrest alongside apoptosis .
  • Mechanism of Action :
    • It has been observed to suppress the ERK signaling pathway, which is often overactive in cancer cells. This suppression leads to altered expression of cell cycle-related proteins and pro-apoptotic factors .
    • The compound also demonstrated significant inhibitory effects on tubulin polymerization, a crucial process for mitosis in cancer cells .

Table 1: Biological Activity Summary

Activity TypeCell LineIC50 (μM)Mechanism
AntiproliferativeMCF-73.91ERK pathway suppression
AntiproliferativeHCT-1160.53G2/M phase arrest
Tubulin Polymerization InhibitionHCT-1160.24Inhibition of microtubule formation

Case Studies

A notable study evaluated the efficacy of various triazolo-pyrimidine derivatives against multiple cancer cell lines including MCF-7 and HCT-116. The results indicated that compounds similar to this compound not only inhibited cell proliferation but also induced apoptosis through mitochondrial pathways .

In another investigation focused on structure-activity relationships (SAR), modifications to the methoxy groups were found to enhance cytotoxicity against MCF-7 cells significantly. This suggests that further optimization could lead to more potent anticancer agents within this chemical class .

Comparison with Similar Compounds

Structural and Functional Variations

Key structural analogs differ in substituents on the triazolo-pyrimidine core, influencing physical properties and bioactivity:

Compound Name Substituents (Positions 2, 7, 6) Molecular Formula Molecular Weight Melting Point (°C) Yield (%) Notable Properties/Activity
Target Compound: 2-(4-Hydroxyphenyl)-5-methyl-7-(3,4,5-trimethoxyphenyl)-...carboxamide 4-Hydroxyphenyl; 3,4,5-Trimethoxyphenyl; Carboxamide C₂₂H₂₂N₆O₅ 474.45 Not reported ~50–60* Pending bioactivity studies
2-Amino-5-methyl-N-(p-tolyl)-7-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (5a) Amino; 3,4,5-Trimethoxyphenyl; p-Tolyl carboxamide C₂₃H₂₅N₇O₄ 487.49 Not reported 66 Moderate antibacterial activity
2-Amino-N-(4-bromophenyl)-5-methyl-7-(3,4,5-trimethoxyphenyl)-...carboxamide (5k) Amino; 3,4,5-Trimethoxyphenyl; 4-Bromophenyl carboxamide C₂₂H₂₂BrN₇O₄ 552.36 280.1–284.3 54 Higher lipophilicity due to Br
7-(4-Methoxyphenyl)-5-(p-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine None; 4-Methoxyphenyl; None C₁₉H₁₈N₄O 318.37 Not reported Not reported Base structure for SAR studies
2-((2-Fluorobenzyl)sulfanyl)-7-(4-chlorophenyl)-5-methyl-...carboxylate () 2-Fluorobenzylthio; 4-Chlorophenyl; Ethyl carboxylate C₂₃H₂₁ClFN₅O₂S 501.96 Not reported ~92 Enhanced electron-withdrawing groups

Notes:

  • Electron-withdrawing groups (e.g., Br in 5k) correlate with higher melting points and lipophilicity .

Key Observations :

  • TMDP-based synthesis offers greener alternatives (water/ethanol solvents, recyclability) but faces contradictory toxicity claims in literature .
  • Multi-component reactions enable rapid diversification but may require optimization for specific substituents .
Structure-Activity Relationship (SAR)
  • Position 2: Hydroxyl or amino groups enhance hydrogen bonding; thioethers (e.g., benzylthio in ) may improve membrane permeability .
  • Position 7 : Aryl groups with methoxy substituents (e.g., 3,4,5-trimethoxyphenyl) are prevalent in analogs with reported bioactivity .
  • Position 6 : Carboxamide vs. carboxylate esters influence solubility; carboxamides are preferred for drug-likeness .

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